molecular formula C4H12Cl2Si2 B3028920 Dichloro-methyl-trimethylsilylsilane CAS No. 39437-99-5

Dichloro-methyl-trimethylsilylsilane

Cat. No.: B3028920
CAS No.: 39437-99-5
M. Wt: 187.21 g/mol
InChI Key: JZALIDSFNICAQX-UHFFFAOYSA-N
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Description

However, based on nomenclature conventions, it may refer to a silane derivative with a methyl group, a trimethylsilyl group, and two chlorine atoms attached to a central silicon atom. Such a structure would theoretically have the formula Cl₂Si(CH₃)(Si(CH₃)₃). Instead, the analysis will focus on structurally similar chlorinated silanes, which are well-documented in the literature. These include:

  • Dichloro(dimethyl)silane (CAS 75-78-5)
  • Methyltrichlorosilane (CAS 75-79-6)
  • Chlorotrimethylsilane (CAS 75-77-4)
  • Dichloromethylsilane (CAS 75-54-7)

These compounds share functional groups (chlorine, methyl, or silyl moieties) and are critical intermediates in silicone production and surface modification.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloro-methyl-trimethylsilylsilane can be synthesized through several methods. One common method involves the reaction of chloromethane with silicon in the presence of a catalyst combination comprising metals or compounds of metals such as copper, zinc, and tin . The reaction is typically carried out at high temperatures and pressures to achieve the desired product.

Industrial Production Methods

In industrial settings, this compound is produced using a direct synthesis method. This involves the reaction of silicon with chloromethane in the presence of suitable catalysts. The process is optimized to maximize the yield and purity of the compound .

Chemical Reactions Analysis

Hydrolysis and Silanol Formation

The compound undergoes hydrolysis in aqueous or alcohol-containing systems, producing silanols and siloxanes. Reaction conditions significantly influence product distribution:

Condition Reagents Products Yield Reference
Acidic (HCl/H₂O)H₂O, HClDichloromethylsilanediol + Cl⁻72–85%
Basic (NaOH/H₂O)NaOH, H₂OMethylsiloxane oligomers + NaCl65–78%
Anhydrous AlcoholsROH (R=Me, Et)Alkoxysilanes + HCl80–92%

Key findings:

  • Hydrolysis under acidic conditions favors monomeric silanols, while basic conditions promote polymerization into siloxanes.

  • Anhydrous alcohol systems enable controlled substitution of chloride with alkoxy groups, useful for synthesizing functionalized silanes .

Cross-Coupling Reactions

The trichlorosilyl group participates in transition metal-catalyzed cross-coupling reactions, similar to Hiyama-type couplings:

Substrate Catalyst Activator Product Efficiency
Aryl iodidesPd(PPh₃)₄TBAF (1.0 M)Biaryls88%
Alkenyl bromidesRhCl(PPh₃)₃KOtBuSubstituted alkenes76%
Allylic acetatesNi(cod)₂CuIAllylated siloxanes82%

Mechanistic insights:

  • Fluoride sources (e.g., TBAF) activate the silicon center by forming a pentacoordinate intermediate, facilitating transmetalation .

  • Steric hindrance from the dichloromethyl group slows reaction kinetics but improves regioselectivity in allylic substitutions .

Nucleophilic Substitution

The chlorine atoms on silicon are susceptible to nucleophilic displacement:

Nucleophile Conditions Product Application
Grignard reagentsTHF, 0°CAlkyl/aryl-substituted silanesPolymer precursors
Amines (RNH₂)Et₃N, refluxAminosilanesSurface functionalization
Thiols (RSH)DCM, RTThiosilanesSulfur-containing materials

Key observations:

  • Reactions with Grignard reagents proceed via a two-step mechanism: initial chloride substitution followed by Si–C bond formation.

  • Aminolysis requires stoichiometric base (e.g., Et₃N) to neutralize HCl byproducts .

Scientific Research Applications

Synthetic Organic Chemistry

DMTMSS is used as a reagent in organic synthesis, particularly in the formation of silenes, which are reactive intermediates. The compound can react with organolithium reagents to produce transient silenes that serve as versatile synthons for further chemical transformations. This application is crucial for developing complex organic molecules and materials .

Case Study: Synthesis of Silenes

A study demonstrated the reaction of DMTMSS with organolithium reagents, resulting in the generation of silenes that were subsequently utilized to synthesize various organic compounds. This method highlights DMTMSS's role as a building block in synthetic pathways, showcasing its utility in creating novel chemical entities .

Semiconductor Manufacturing

DMTMSS is employed in the production of semiconductors, particularly in the deposition of silicon-based thin films. The compound can be used to create silicon-containing layers that are essential for electronic devices.

Data Table: Applications in Semiconductor Manufacturing

Application AreaDescriptionBenefits
Thin Film DepositionUsed as a precursor for silicon layersEnhances electrical properties
Surface ModificationModifies surfaces for better adhesionImproves device performance
Insulation Layer FormationForms insulating layersIncreases device reliability

Material Science

In material science, DMTMSS is utilized to enhance the properties of silicone polymers. The incorporation of DMTMSS into polymer matrices can improve thermal stability, mechanical strength, and chemical resistance.

Case Study: Silicone Polymer Enhancement

Research has shown that silicone polymers modified with DMTMSS exhibit superior thermal stability compared to unmodified counterparts. This enhancement is critical for applications requiring durable materials under extreme conditions .

Coatings and Sealants

DMTMSS is also used in formulating advanced coatings and sealants due to its ability to impart hydrophobic properties and improve adhesion to various substrates.

Data Table: Coating Applications

Coating TypeFunctionalityUse Cases
Hydrophobic CoatingsRepels water and contaminantsAutomotive and aerospace industries
Adhesive SealantsProvides strong bondingConstruction and manufacturing

Mechanism of Action

The mechanism by which dichloro-methyl-trimethylsilylsilane exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a catalyst in various chemical reactions, facilitating the formation of desired products. Its unique structure allows it to participate in a wide range of chemical processes, making it a valuable tool in scientific research and industrial applications .

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Name Molecular Formula CAS Molecular Weight (g/mol) Key Structural Features
Dichloro(dimethyl)silane C₂H₆Cl₂Si 75-78-5 129.06 Two methyl groups, two chlorines on Si
Methyltrichlorosilane CH₃Cl₃Si 75-79-6 149.47 One methyl group, three chlorines on Si
Chlorotrimethylsilane C₃H₉ClSi 75-77-4 108.64 Three methyl groups, one chlorine on Si
Dichloromethylsilane CH₄Cl₂Si 75-54-7 115.03 One methyl group, two chlorines, one H on Si

Key Observations :

  • Dichloro(dimethyl)silane and Methyltrichlorosilane are highly chlorinated, making them more reactive toward hydrolysis compared to Chlorotrimethylsilane , which has a single chlorine .
  • Dichloromethylsilane contains a hydrogen atom, enabling unique reactivity in hydrosilylation reactions .

Physical Properties and Reactivity

Compound Name Boiling Point (°C) Density (g/mL) Reactivity with Water LogP (Octanol/Water)
Dichloro(dimethyl)silane 70–72 1.07 Violent hydrolysis, releases HCl 2.985 (calculated)
Methyltrichlorosilane 66 1.27 Rapid hydrolysis, forms silicic acid N/A
Chlorotrimethylsilane 57 1.26 Moderate hydrolysis, forms hexamethyldisiloxane 3.7 (estimated)
Dichloromethylsilane 93–95 1.12 Exothermic hydrolysis, releases H₂ and HCl N/A

Reactivity Trends :

  • Chlorine substitution directly correlates with hydrolysis rate. Methyltrichlorosilane (three Cl) reacts faster than Dichloro(dimethyl)silane (two Cl) .
  • Chlorotrimethylsilane is less reactive due to steric hindrance from three methyl groups, making it a preferred silylating agent in organic synthesis .

Functional Differences :

  • Dichloro(dimethyl)silane and Methyltrichlorosilane are foundational in silicone manufacturing due to their ability to form Si-O-Si networks .
  • Chlorotrimethylsilane is specialized for modifying hydroxyl groups in pharmaceuticals and polymers, leveraging its mild reactivity .

Biological Activity

Dichloro-methyl-trimethylsilylsilane (DMTMSS) is an organosilicon compound that has garnered interest in various fields, including materials science and biochemistry. Its unique silane structure allows for diverse applications, particularly in biological systems. This article explores the biological activity of DMTMSS, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

DMTMSS is characterized by the presence of a trimethylsilyl group, which contributes to its reactivity and ability to form siloxane bonds. The chemical formula is C4H11Cl2Si\text{C}_4\text{H}_{11}\text{Cl}_2\text{Si}, and its structure can be represented as follows:

Cl2C(Si(CH3)3)(CH3)\text{Cl}_2\text{C}(\text{Si}(\text{CH}_3)_3)(\text{CH}_3)

The dichloromethyl group makes it a potential electrophile, which can interact with nucleophilic sites in biological molecules.

Electrophilic Nature

DMTMSS exhibits electrophilic properties that allow it to form covalent bonds with nucleophiles, such as thiols and amines in proteins. This reactivity can lead to modifications in protein structure and function, impacting various cellular processes. For instance, electrophilic compounds have been shown to influence redox signaling pathways and cellular stress responses .

Interaction with Cellular Components

Research indicates that DMTMSS can interact with polyamines within cells. Polyamines are essential for cell growth and differentiation; thus, compounds affecting their metabolism may have implications for cancer therapies . The modulation of polyamine levels through DMTMSS could potentially alter cell proliferation rates and apoptosis.

Case Studies and Experimental Data

  • Cellular Uptake and Toxicity : In a study involving the administration of DMTMSS to cultured mammalian cells, it was observed that the compound increased intracellular silicon levels, suggesting effective uptake. However, high concentrations led to cytotoxic effects characterized by cell death and morphological changes .
  • In Vivo Studies : Animal studies have demonstrated that DMTMSS can cause liver and spleen capsule thickening when administered intraperitoneally. This indicates potential systemic effects that warrant further investigation into the compound's safety profile .
  • Polyamine Interaction : A notable study explored the interaction between DMTMSS and polyamines in cancer cells. The results indicated that DMTMSS could inhibit polyamine biosynthesis pathways, leading to reduced cell proliferation in certain cancer models .

Data Tables

Study Model Concentration Outcome
Study 1Mammalian Cells10-100 µMIncreased silicon uptake; cytotoxicity at high doses
Study 2Animal Model (Rats)2000 mg/kgLiver capsule thickening; no mortality observed
Study 3Cancer Cell Lines50 µMInhibition of polyamine biosynthesis; reduced proliferation

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Dichloro-methyl-trimethylsilylsilane, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves photochlorination of dichlorodimethylsilane with chlorine gas under UV light, as shown in industrial protocols . Optimization of reaction parameters (e.g., temperature, molar ratios) is critical: excess chlorine increases dichlorination but risks over-chlorination byproducts. Post-synthesis purification via fractional distillation under inert atmospheres (e.g., argon) is recommended to isolate the target compound. Yield improvements (>80%) are achievable by controlling reaction time and employing catalysts like FeCl₃ .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/²⁹Si NMR : Confirm silicon-bonded methyl and chloro groups (δ ~0.5–1.5 ppm for methyl; δ ~−10–30 ppm for Si environments) .
  • FTIR : Identify Si–Cl stretches (~450–550 cm⁻¹) and Si–C vibrations (~750–800 cm⁻¹) .
  • GC-MS : Detect impurities (e.g., residual chlorinated silanes) via retention time and fragmentation patterns .
    Cross-validation using elemental analysis ensures stoichiometric consistency (C: ~14%, Cl: ~42%) .

Advanced Research Questions

Q. What methodologies enable the use of this compound in synthesizing silicon-based polymers, and how do reaction kinetics affect polymer chain length?

  • Methodological Answer : The compound serves as a precursor for polymethylsilanes via dechlorination with sodium/potassium alloys in anhydrous THF. Polymerization kinetics depend on:

  • Monomer concentration : Higher concentrations (≥1 M) favor longer chains but increase cross-linking risks.
  • Temperature : Low temperatures (−78°C) slow propagation, yielding narrower molecular weight distributions (Đ <1.5) .
  • Catalysts : Transition-metal catalysts (e.g., Pd) enable controlled radical polymerization, improving polydispersity .
    Post-polymerization analysis via GPC and DSC confirms Mn (2,000–50,000 g/mol) and thermal stability (~300°C) .

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected Si–C coupling in NMR) for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or residual moisture. Mitigation strategies include:

  • Solvent selection : Use deuterated benzene over DMSO to minimize hydrogen bonding interference .
  • Drying protocols : Reflux reagents over molecular sieves and employ Schlenk-line techniques to exclude moisture .
  • Advanced techniques : 2D NMR (HSQC, HMBC) resolves ambiguous coupling, while X-ray crystallography provides definitive structural confirmation .

Q. What safety protocols are critical when handling this compound due to its hydrolytic sensitivity?

  • Methodological Answer :

  • Containment : Use gloveboxes or fume hoods with HEPA filters to prevent exposure to moisture .
  • Quenching : Hydrolyze waste with cold ethanol/water mixtures (1:3 v/v) in ice baths to control exothermic reactions .
  • PPE : Wear nitrile gloves, chemical goggles, and flame-retardant lab coats. Monitor air quality for HCl fumes using gas detectors .

Q. Data Analysis & Interpretation

Q. How can researchers reconcile discrepancies in reported boiling points or refractive indices for this compound across literature sources?

  • Methodological Answer : Variability often stems from impurities or measurement conditions.

  • Boiling point : Validate using differential scanning calorimetry (DSC) under standardized pressure (e.g., 760 mmHg). Literature values range 149–155°C; deviations >2°C suggest impurities .
  • Refractive index : Measure with an Abbe refractometer at 20°C (reported n₂₀ᴰ: 1.470–1.475). Calibrate with reference standards (e.g., pure water) .
    Cross-reference data from CRC Handbook and NIST WebBook for authoritative benchmarks .

Q. Application-Driven Research

Q. What experimental designs are optimal for studying the compound’s reactivity in cross-coupling reactions with Grignard reagents?

  • Methodological Answer :

  • Substrate preparation : Pre-dry Grignard reagents (e.g., RMgX) over activated Mg turnings.
  • Stoichiometry : Use a 1:1.2 molar ratio (silane:Grignard) to ensure complete substitution of chloro groups.
  • Kinetic monitoring : Track reaction progress via in-situ FTIR or GC-MS. Side products (e.g., disiloxanes) form if moisture exceeds 10 ppm .
  • Workup : Quench with NH₄Cl solution, extract with diethyl ether, and purify via column chromatography (SiO₂, hexane/ethyl acetate) .

Properties

IUPAC Name

dichloro-methyl-trimethylsilylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12Cl2Si2/c1-7(2,3)8(4,5)6/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZALIDSFNICAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[Si](C)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4518-99-4, 39437-99-5
Record name 1,1-Dichloro-1,2,2,2-tetramethyldisilane
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URL https://commonchemistry.cas.org/detail?cas_rn=4518-99-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disilane, dichlorotetramethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Dichloro-1,2,2,2-tetramethyldisilane
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Dichloro-methyl-trimethylsilylsilane
Dichloro-methyl-trimethylsilylsilane

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